Panel‑Wide Selectivity: BAY‑850 HCl Shows No Binding to Any Other Bromodomain at 10 µM, in Contrast to Pan‑BET Inhibitors
BAY‑850 HCl was screened against a panel of 32 bromodomains using the BROMOscan™ assay and showed no detectable binding (no hits) at 10 µM. In contrast, the pan‑BET inhibitor JQ1 potently engages BRD2, BRD3, and BRD4 with IC50 values in the low nanomolar range (32.5 nM, 42.4 nM, and 36.1 nM, respectively) while also hitting other bromodomains . This complete selectivity over the entire bromodomain family is not achieved by any other ATAD2 probe described to date.
| Evidence Dimension | Bromodomain selectivity (number of off‑target bromodomains bound at 10 µM) |
|---|---|
| Target Compound Data | 0 hits at 10 µM (BROMOscan, 32 bromodomains tested) |
| Comparator Or Baseline | JQ1 (pan‑BET inhibitor): BRD2 IC50 = 32.5 nM, BRD3 IC50 = 42.4 nM, BRD4 IC50 = 36.1 nM; also inhibits other BDs |
| Quantified Difference | BAY‑850 HCl: >300‑fold selectivity window over BET proteins; no engagement of any other BD tested |
| Conditions | BROMOscan™ competition binding assay, 10 µM compound concentration |
Why This Matters
For chemical probe applications, complete bromodomain selectivity is essential to attribute biological effects solely to ATAD2 engagement; pan‑active inhibitors like JQ1 confound ATAD2‑specific conclusions .
- [1] Fernández‑Montalván AE et al. Isoform‑selective ATAD2 chemical probe with novel chemical structure and unusual mode of action. ACS Chem Biol. 2017;12(11):2730-2736. doi:10.1021/acschembio.7b00708. Figure 2D, Bromodomain selectivity panel. View Source
